Product packaging for L-Phenylalanine NHS Ester Hydrobromide(Cat. No.:)

L-Phenylalanine NHS Ester Hydrobromide

Cat. No.: B13858007
M. Wt: 343.17 g/mol
InChI Key: IOWDNACZDCORQW-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalanine NHS Ester Hydrobromide is a chemically reactive derivative of the essential amino acid L-phenylalanine, activated for facile conjugation with primary amines. The N-hydroxysuccinimide (NHS) ester group is a well-established leaving group that enables efficient amide bond formation under mild conditions with the amino groups of proteins, peptides, or other biomolecules, making it an invaluable tool for bioconjugation and chemical biology research . This compound is specifically designed for researchers developing novel probes and analytical methods. Its primary research applications include peptide synthesis, where it serves as a protected and activated building block , and the preparation of tagged biomolecules for mass spectrometry (MS) analysis. When used to label peptides, the fixed positive charge of the quaternary ammonium group in similar NHS ester tags has been shown to enhance ionization efficiency in ESI-MS, leading to improved detection limits and up to an 8-fold signal enhancement . Furthermore, the aromatic phenylalanine moiety can be incorporated to study hydrophobic interactions and π-π stacking, which are critical in protein folding and self-assembly phenomena, such as the amyloid fibril formation linked to phenylketonuria (PKU) . Researchers will find this reagent particularly useful for exploring protein-protein interactions, creating fluorescently labeled conjugates for cellular imaging, and conducting structure-activity relationship studies. The hydrobromide salt form enhances the compound's stability and solubility in common organic solvents used for conjugation reactions. As with all NHS esters, users should be aware of potential side reactions, including hydrolysis and transesterification, which can compete with the primary amide bond formation . This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15BrN2O4 B13858007 L-Phenylalanine NHS Ester Hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15BrN2O4

Molecular Weight

343.17 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-amino-3-phenylpropanoate;hydrobromide

InChI

InChI=1S/C13H14N2O4.BrH/c14-10(8-9-4-2-1-3-5-9)13(18)19-15-11(16)6-7-12(15)17;/h1-5,10H,6-8,14H2;1H/t10-;/m0./s1

InChI Key

IOWDNACZDCORQW-PPHPATTJSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)N.Br

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)N.Br

Origin of Product

United States

Synthetic Methodologies for L Phenylalanine Nhs Ester Hydrobromide and Its Analogues

Established Synthetic Routes to L-Phenylalanine NHS Ester Hydrobromide

The preparation of this compound involves the activation of the carboxyl group of L-phenylalanine to make it susceptible to nucleophilic attack by N-hydroxysuccinimide. This process requires specific strategies to ensure high yield and purity of the final product.

Carboxyl Group Activation Strategies for NHS Ester Formation

The formation of an NHS ester from a carboxylic acid, such as L-phenylalanine, proceeds through the activation of the carboxyl group. This activation is necessary because the hydroxyl group of a carboxylic acid is a poor leaving group. A common and effective strategy involves the use of carbodiimides, most notably dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The reaction mechanism begins with the protonation of the carbodiimide (B86325) by the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N-hydroxysuccinimide. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired NHS ester and a urea (B33335) byproduct (e.g., dicyclohexylurea when using DCC). This strategy is widely employed due to its efficiency under mild reaction conditions.

Role of Coupling Reagents and Catalysts in Synthesis Efficiency

The choice of coupling reagent is critical for the efficiency of NHS ester formation, influencing reaction rates and minimizing side reactions. While carbodiimides like DCC and EDC are effective, their use can sometimes be complicated by the formation of insoluble urea byproducts, which can hinder purification. researchgate.net

To enhance coupling efficiency and reduce the potential for side reactions, additives are often used. These additives can act as catalysts or prevent the formation of undesired products. For instance, the reaction can be facilitated by reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), which have been shown to promote rapid and efficient coupling with minimal racemization. peptide.com Other advanced coupling reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are particularly effective, even for sterically hindered amino acids. peptide.com The selection of the appropriate coupling reagent and any additives is crucial for optimizing the yield and purity of the L-Phenylalanine NHS ester.

Purification and Isolation Techniques for Research-Grade Reagent

Obtaining a high-purity, research-grade this compound necessitates effective purification and isolation techniques. The primary impurity in syntheses utilizing carbodiimide coupling agents is the corresponding urea byproduct. For instance, dicyclohexylurea, formed from DCC, is largely insoluble in many organic solvents and can often be removed by filtration. researchgate.net

Following the removal of the urea byproduct, further purification is typically achieved through recrystallization or chromatography. Recrystallization from an appropriate solvent system, such as ethyl acetate (B1210297) and hexane, can yield highly pure crystalline product. orgsyn.org For more challenging purifications, silica (B1680970) gel column chromatography can be employed to separate the desired product from any remaining starting materials or soluble byproducts. orgsyn.org The final product is often isolated as a stable hydrobromide salt, which can be precipitated from the reaction mixture and dried under vacuum to ensure the removal of residual solvents. orgsyn.orgrsc.org

Synthesis of N-Protected L-Phenylalanine NHS Ester Variants (e.g., Fmoc- and Boc-Protected)

In peptide synthesis, the α-amino group of the amino acid must be protected to prevent unwanted polymerization. The two most common amine protecting groups are the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. The synthesis of these N-protected L-Phenylalanine NHS esters follows similar principles of carboxyl group activation but with considerations for the stability and reactivity of the protecting group.

Impact of Amine Protecting Groups on Reaction Selectivity and Yield

The synthesis of Boc-L-phenylalanine has been reported with yields as high as 92%. nih.gov A general procedure for the synthesis of Boc-L-Phe-OSu reports a yield of 58%. In the case of Fmoc protection, the synthesis of an Fmoc-protected amino acid ester has been achieved with an 88% yield. These protecting groups generally provide good selectivity, preventing side reactions at the amino terminus during the activation of the carboxyl group. The specific reaction conditions, including the choice of solvent and coupling reagent, are optimized to maximize the yield for each protected amino acid.

Synthesis Yields of N-Protected L-Phenylalanine Derivatives
CompoundProtecting GroupReported Yield
N-(Boc)-L-PhenylalanineBoc92%
Boc-L-Phe-OSuBoc58%
Fmoc-L-3-(2-benzothienyl)alanine methyl esterFmoc88%

Development of Orthogonal Protecting Group Strategies

A key concept in modern peptide synthesis is the use of orthogonal protecting groups. This strategy allows for the selective removal of one type of protecting group in the presence of others. biosynth.com The most widely used orthogonal combination is the Fmoc group for N-terminal protection and tert-butyl (tBu) based groups for side-chain protection. orgsyn.org The Fmoc group is base-labile and can be removed with a mild base like piperidine, while the tBu group is acid-labile and is typically removed with a strong acid such as trifluoroacetic acid (TFA). orgsyn.orgbiosynth.com

This orthogonality is crucial when synthesizing complex peptides or when side-chain modifications are required. For instance, a peptide can be assembled on a solid support using Fmoc-amino acids, and then a specific side-chain protecting group can be selectively removed to allow for modification, while the N-terminal Fmoc group and other side-chain protecting groups remain intact. The Boc/benzyl (Bzl) protection scheme is considered quasi-orthogonal as both are removed by acid, but under different strengths. biosynth.com The development of these strategies has been instrumental in advancing the synthesis of complex and modified peptides.

Common Orthogonal Protecting Group Strategies
N-Terminal Protecting GroupSide-Chain Protecting GroupDeprotection Condition (N-Terminal)Deprotection Condition (Side-Chain)Orthogonality
FmoctBuBase (e.g., Piperidine)Acid (e.g., TFA)Yes
BocBzlAcid (e.g., TFA)Strong Acid (e.g., HF)Quasi-orthogonal

Stereochemical Purity and Control in Synthesis

The biological and pharmaceutical efficacy of L-phenylalanine derivatives is intrinsically linked to their stereochemistry. Therefore, maintaining the stereochemical integrity of the α-carbon during the synthesis of this compound and its analogues is of paramount importance. The activation of the carboxylic acid group, a necessary step for forming the N-hydroxysuccinimide (NHS) ester, presents a significant risk of epimerization, which can compromise the chiral purity of the final product.

Epimerization is a chemical process that can alter the configuration of a single stereocenter in a molecule containing multiple stereocenters. mdpi.com In the context of amino acid chemistry, this side reaction can lead to the formation of the undesired D-enantiomer from the L-starting material, resulting in a loss of biological activity and complicating purification processes. mdpi.com

The primary mechanism responsible for racemization during the activation of N-protected amino acids involves the formation of a 5(4H)-oxazolone, also known as an azlactone. mdpi.com This process is particularly prevalent when the amino group is protected by an acyl-type group. The reaction is initiated by the activation of the carboxyl group, followed by an intramolecular cyclization where the amide oxygen attacks the activated carboxyl carbon. The resulting oxazolone (B7731731) intermediate has an acidic proton at the α-carbon (C4), which can be readily abstracted by a base. Tautomerization leads to an achiral enol or a resonance-stabilized aromatic oxazole, temporarily destroying the stereocenter. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers. mdpi.commdpi.com

Several factors significantly influence the rate and extent of epimerization during the synthesis of active esters like the NHS ester of L-phenylalanine:

N-Protecting Group: The nature of the N-acyl protecting group plays a critical role. Protecting groups that enhance the electron-withdrawing character of the amide carbonyl facilitate oxazolone formation and subsequent racemization. For instance, N-acetyl or N-benzoyl groups are known to be more prone to racemization compared to urethane-type protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). mdpi.com The Boc group, commonly used in the synthesis of L-Phenylalanine NHS ester, generally offers good protection against racemization. chemimpex.comsigmaaldrich.com

Coupling Reagents and Additives: The choice of coupling reagent used to activate the carboxylic acid is crucial. Reagents like O-Benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization. nih.gov

Base: The type of base, its strength, and its stoichiometry are pivotal. Strong, sterically hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA) have been shown to promote racemization, especially when used in excess. mdpi.com Studies have demonstrated that using weaker bases, such as pyridine, or carefully controlling the stoichiometry of the base can significantly reduce the loss of stereochemical integrity. mdpi.com

Analytical Methods for Determining Stereochemical Purity

To ensure the final product meets the required stereochemical standards, rigorous analytical testing is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary technique for separating and quantifying enantiomers, allowing for the precise determination of enantiomeric excess (ee). nih.govwaters.com

Another powerful method involves derivatization with a chiral agent to form diastereomers, which can then be separated using standard achiral chromatography. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for amino acids. nih.gov The resulting diastereomers can be separated by reversed-phase HPLC and detected by UV or mass spectrometry (MS), providing a reliable assessment of chiral purity. nih.govnih.gov Additionally, NMR analysis of derivatives formed with chiral auxiliaries, such as Mosher's acid ((R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride), can be employed to confirm the absolute configuration and detect any epimerization. nih.gov

The table below summarizes findings from a study on the amidation of N-acetyl-L-phenylalanine, illustrating the profound impact of the chosen base on the retention of stereochemical configuration. While not the direct synthesis of an NHS ester, this data provides valuable insight into the factors controlling epimerization during the activation of the phenylalanine carboxyl group.

EntryCoupling AgentBase (Equivalents)Reaction Time (h)Diastereomeric Ratio (L:D)Reference
1TBTUDIPEA (2.2)2435:65 mdpi.com
2TBTUDIPEA (1.0)2440:60 mdpi.com
3TBTUPyridine (1.1)2491:9 mdpi.com
4TBTU2,6-Lutidine (1.1)2485:15 mdpi.com

This table is based on the amidation of N-acetyl-L-phenylalanine with 1,3,4,6-tetra-O-acetyl-β-D-glucosamine and is intended to illustrate the influence of the base on stereochemical outcomes during carboxyl activation.

Mechanistic Investigations of L Phenylalanine Nhs Ester Reactivity

Nucleophilic Acyl Substitution Mechanism with Primary Amines

The reaction of L-Phenylalanine NHS ester with primary amines, such as the ε-amino group of a lysine (B10760008) residue in a protein, proceeds through a well-established nucleophilic acyl substitution mechanism. This reaction is favored under physiologic to slightly alkaline conditions (pH 7.2 to 9). thermofisher.com At these pH levels, a significant portion of the primary amines are deprotonated and thus nucleophilic, enabling them to attack the electrophilic carbonyl carbon of the NHS ester. lumiprobe.com

The mechanism involves the nucleophilic amine attacking the carbonyl carbon of the ester, leading to the formation of a transient tetrahedral intermediate. glenresearch.com This intermediate then collapses, resulting in the expulsion of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable amide bond between the L-phenylalanine moiety and the primary amine. glenresearch.com The resulting amide bond is highly stable, a key feature for creating lasting bioconjugates. glenresearch.com

The reaction kinetics generally follow a second-order rate law, being first order in both the NHS ester and the amine concentration. Studies on other NHS esters have shown that the rate of reaction increases with the basicity (and thus nucleophilicity) of the amine. mst.edu The formation of the amide bond is a thermodynamically favorable process, driven by the formation of the very stable amide linkage and the release of the relatively stable NHS leaving group.

| Half-life of NHS ester | Hours at neutral pH, minutes at alkaline pH thermofisher.com | Highly dependent on pH and temperature |

Note: This table presents generalized data for NHS esters as specific values for L-Phenylalanine NHS Ester Hydrobromide are not available.

The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, a critical feature that drives the nucleophilic acyl substitution reaction forward. Its effectiveness as a leaving group stems from the stability of the resulting N-hydroxysuccinimide anion, which is resonance-stabilized. Upon its departure, NHS is released into the reaction medium. thermofisher.com

The fate of the released NHS is primarily as a soluble byproduct in the reaction mixture. It is relatively stable in aqueous solution but can be removed during the purification of the final conjugate through standard techniques such as dialysis, size-exclusion chromatography, or precipitation. interchim.fr The release of NHS can be monitored spectrophotometrically, as it absorbs light in the 260-280 nm range, which can be used to follow the progress of the reaction or to assess the initial reactivity of the NHS ester reagent. thermofisher.comthermofisher.com

Chemoselectivity and Specificity in Bioconjugation Reactions

A key advantage of NHS esters in bioconjugation is their high chemoselectivity for primary amines over other nucleophilic functional groups present in biomolecules, particularly under controlled pH conditions. glenresearch.com This selectivity allows for the targeted modification of specific sites on proteins, most notably the N-terminal α-amino group and the ε-amino group of lysine residues. nih.gov

While primary amines are the primary targets for NHS esters, side reactions with other nucleophilic amino acid side chains can occur, especially under less controlled conditions such as higher pH or with a large excess of the NHS ester.

Lysine: The ε-amino group of lysine is the most common target for NHS esters in proteins due to its high nucleophilicity at physiological pH. nih.gov

Serine, Threonine, and Tyrosine: The hydroxyl groups of these amino acids can be acylated by NHS esters to form ester linkages. However, these ester bonds are significantly less stable than the amide bonds formed with amines and are prone to hydrolysis, especially at higher pH. nih.govsigmaaldrich.comresearchgate.net Reports indicate that up to 20% of linkages in some cross-linking experiments can involve these hydroxyl-containing residues. sigmaaldrich.com

Arginine: The guanidinium (B1211019) group of arginine is generally not reactive towards NHS esters under typical bioconjugation conditions as it is protonated and thus non-nucleophilic. biorxiv.org However, some studies have reported reactivity under specific circumstances, though it is considered a minor reaction pathway. researchgate.netstackexchange.com

Cysteine: The sulfhydryl group of cysteine is a potent nucleophile. While it can react with NHS esters to form a thioester, this linkage is also susceptible to hydrolysis and can be less stable than the desired amide bond. stackexchange.comresearchgate.net

Table 2: Relative Reactivity of Nucleophilic Amino Acid Side Chains with NHS Esters

Amino Acid Functional Group Relative Reactivity Stability of Resulting Linkage
Lysine Primary Amine (ε-NH₂) High Very Stable (Amide)
N-terminus Primary Amine (α-NH₂) High Very Stable (Amide)
Cysteine Sulfhydryl (-SH) Moderate Less Stable (Thioester)
Serine/Threonine Hydroxyl (-OH) Low Unstable (Ester)
Tyrosine Phenolic Hydroxyl (-OH) Low Unstable (Ester)

| Arginine | Guanidinium | Very Low | N/A |

Note: This table provides a general overview of reactivity trends.

The outcome of the reaction with L-Phenylalanine NHS ester is highly dependent on the reaction conditions.

Solvent Systems: Many NHS esters, particularly those without charged groups, have limited solubility in aqueous buffers. thermofisher.com Therefore, a water-miscible organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often used to dissolve the reagent before adding it to the aqueous reaction mixture. lumiprobe.combroadpharm.com The presence of these organic solvents can influence the reaction rates and the solubility of the reactants. It is crucial to use high-purity, amine-free solvents to avoid unwanted side reactions. lumiprobe.com

pH: The pH of the reaction buffer is a critical parameter. The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5. thermofisher.com Below this range, the concentration of the deprotonated, nucleophilic amine is low, leading to a slow reaction rate. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and reduces the conjugation efficiency. thermofisher.comlumiprobe.com

Temperature: The reaction rate is also temperature-dependent. Reactions are often carried out at room temperature or at 4°C. thermofisher.com Lower temperatures can be used to slow down the competing hydrolysis reaction, which can be beneficial when working with sensitive proteins or when longer reaction times are required. neb.comresearchgate.net

Hydrolytic Stability and Competing Degradation Pathways

A primary competing reaction for the aminolysis of L-Phenylalanine NHS ester is hydrolysis. In the presence of water, the NHS ester can be hydrolyzed back to the corresponding carboxylic acid (L-Phenylalanine) and N-hydroxysuccinimide. thermofisher.com This reaction is uncatalyzed at neutral pH but is significantly accelerated at higher pH due to the increased concentration of hydroxide (B78521) ions, which act as nucleophiles. thermofisher.com

The half-life of NHS esters in aqueous solution is highly pH-dependent. For example, a typical NHS ester might have a half-life of several hours at pH 7 but only minutes at pH 9. gbiosciences.com This inherent instability in aqueous solutions necessitates that the NHS ester be dissolved and used promptly for bioconjugation reactions. broadpharm.com

Besides hydrolysis, other degradation pathways are less common under typical bioconjugation conditions but can include reactions with buffer components if they contain nucleophiles (e.g., Tris buffer). interchim.fr Therefore, the choice of buffer is critical, with non-nucleophilic buffers such as phosphate (B84403), bicarbonate, or HEPES being preferred. thermofisher.com

Table 3: Half-life of a Typical NHS Ester at Different pH Values (at 4°C)

pH Approximate Half-life
7.0 4-5 hours
8.0 ~1 hour

Source: thermofisher.com. Note: These are general values for NHS esters and may vary for this compound.

Factors Affecting Hydrolysis Rate and Strategies for Mitigation

The hydrolysis of L-Phenylalanine NHS ester to L-Phenylalanine and N-hydroxysuccinimide is a significant competing reaction that can substantially lower the efficiency of the desired amidation. The rate of this hydrolysis is influenced by several key factors, most notably pH, temperature, and buffer composition.

pH: The stability of NHS esters is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH. At acidic to neutral pH, the ester is relatively stable. However, as the pH becomes more alkaline, the concentration of hydroxide ions (a potent nucleophile) increases, leading to a more rapid cleavage of the ester bond. The optimal pH for the reaction of NHS esters with primary amines is typically in the range of 7.2 to 8.5. This range represents a compromise: it is high enough to ensure a significant population of deprotonated, nucleophilic primary amines, yet not so high as to cause excessively rapid hydrolysis of the NHS ester. For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 9.

Temperature: As with most chemical reactions, the rate of hydrolysis of L-Phenylalanine NHS ester increases with temperature. Higher temperatures provide the necessary activation energy for the hydrolytic reaction to proceed more quickly. Therefore, conjugation reactions are often carried out at room temperature or even at 4°C to minimize the rate of hydrolysis and allow the slower amidation reaction to proceed to a greater extent.

Buffer Composition: The choice of buffer can also impact the hydrolysis rate. Buffers containing primary amines, such as Tris, are generally avoided as they can compete with the target molecule for reaction with the NHS ester. Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.

Strategies for Mitigation:

To minimize the impact of hydrolysis and maximize the yield of the desired amide product, several strategies can be employed:

pH Control: Maintaining the reaction pH within the optimal range of 7.2-8.5 is critical.

Temperature Management: Performing reactions at room temperature or 4°C can significantly slow the rate of hydrolysis.

Reagent Concentration: Using a higher concentration of the amine-containing target molecule can favor the bimolecular amidation reaction over the pseudo-first-order hydrolysis.

Reaction Time: Optimizing the reaction time is important. The reaction should be allowed to proceed long enough for significant amidation to occur but should be quenched before extensive hydrolysis of the remaining NHS ester takes place.

Solvent Choice: While aqueous buffers are common, the use of aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the NHS ester before addition to the aqueous reaction mixture can be beneficial, though care must be taken as these can also influence reaction rates.

pHTemperature (°C)Relative Hydrolysis RateMitigation Strategy
6.025LowSub-optimal for amination due to protonated amines
7.425ModerateOptimize reagent concentration and reaction time
8.525HighUse of higher reactant concentrations, shorter reaction times
7.44LowLonger reaction times may be required for amination
8.54ModerateBalance between amine reactivity and ester stability

Byproduct Formation and its Implications for Reaction Efficiency

The primary byproduct of the hydrolysis of L-Phenylalanine NHS ester is N-hydroxysuccinimide (NHS) and the regenerated L-Phenylalanine . In the context of the synthesis of the NHS ester itself, which is often achieved using a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), a significant byproduct is the corresponding urea (B33335) derivative (e.g., N,N'-dicyclohexylurea ).

Reduced Yield: The most direct consequence of byproduct formation through hydrolysis is a reduction in the yield of the desired amide conjugate. Every molecule of L-Phenylalanine NHS ester that is hydrolyzed is one less molecule available to react with the target amine.

Reaction Monitoring: The release of N-hydroxysuccinimide can be used to monitor the progress of both the desired amidation and the competing hydrolysis, as NHS has a characteristic UV absorbance.

Purification Challenges: The presence of byproducts necessitates downstream purification steps to isolate the desired product. While N-hydroxysuccinimide is generally water-soluble and can be removed relatively easily, urea byproducts from the synthesis step can be more challenging to separate.

The efficiency of the coupling reaction is therefore a function of the relative rates of amidation and hydrolysis. To favor the formation of the desired product, conditions are chosen to maximize the rate of the reaction with the target amine while minimizing the rate of hydrolysis.

ByproductOriginImplication for Reaction Efficiency
N-hydroxysuccinimide (NHS)Hydrolysis of L-Phenylalanine NHS ester; Amidation reactionIndicates consumption of the activated ester; Can be used for reaction monitoring
L-PhenylalanineHydrolysis of L-Phenylalanine NHS esterRepresents loss of the activated amino acid, reducing product yield
N,N'-dicyclohexylurea (DCU)Synthesis of the NHS ester using DCCRequires removal during purification of the NHS ester
N-acylureaSide reaction during carbodiimide-mediated activationIrreversible loss of the carboxylic acid, reducing NHS ester yield

Applications in Advanced Peptide and Protein Chemistry

Utilization as an Activated Building Block in Peptide Synthesis

The primary application of L-Phenylalanine NHS ester hydrobromide in synthesis is as an "activated" form of the amino acid L-phenylalanine. The N-hydroxysuccinimide leaving group facilitates the efficient formation of a peptide bond with the N-terminal amine of a growing peptide chain, a fundamental reaction in peptide synthesis.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support or resin. nih.govluxembourg-bio.com L-Phenylalanine NHS ester can be integrated into SPPS protocols, particularly in strategies that utilize pre-activated amino acid derivatives. In a typical Fmoc-based SPPS cycle, the N-terminal Fmoc protecting group of the resin-bound peptide is removed, and the next amino acid in the sequence is introduced. du.ac.inuci.edu Using the NHS ester of phenylalanine provides a highly reactive species that can be coupled to the free amine, driving the reaction to completion and ensuring high yields in the elongation of the peptide chain. luxembourg-bio.comnih.gov This method is valued for its efficiency and the mild conditions required for the coupling step.

Application in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is dominant, solution-phase peptide synthesis remains crucial, especially for large-scale production and the synthesis of very long peptides through fragment condensation. springernature.comresearchgate.net In this approach, smaller, protected peptide fragments are synthesized and then coupled together in solution. springernature.comresearchgate.net L-Phenylalanine NHS ester is valuable in this context for activating the C-terminus of a peptide fragment that ends with phenylalanine. mdpi.com This activation enables its efficient ligation to the N-terminus of another peptide fragment. nih.gov The high reactivity of the NHS ester helps to overcome the steric hindrance and potentially lower reactivity of large peptide fragments, making it a key tool for assembling complex protein structures from smaller synthetic pieces. researchgate.net

Table 1: Comparison of L-Phenylalanine NHS Ester Application in Peptide Synthesis Methods
FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Fragment Condensation
Primary Use Stepwise addition of a single activated phenylalanine residue to a resin-bound peptide.Activation of the C-terminal phenylalanine of a peptide fragment for coupling with another fragment in solution.
Scale Typically used for research-scale (mg) to medium-scale (g) synthesis.Often preferred for large-scale (multi-Kg) synthesis and for very long peptides.
Key Advantage High coupling efficiency and simplified purification by washing the solid support. luxembourg-bio.comAllows for the synthesis of larger proteins by joining purified fragments; purification of intermediates is possible. springernature.com
Challenge Potential for aggregation of the growing peptide chain on the resin in "difficult sequences". luxembourg-bio.comSolubility issues with large protected fragments and potential for racemization at the activated C-terminus. springernature.com

Synthesis of Peptides Containing Non-Canonical Phenylalanine Derivatives

The methodology of using NHS esters extends to the incorporation of non-canonical, or unnatural, amino acids into peptides to bestow novel functions. nih.govresearchgate.net Researchers can synthesize derivatives of phenylalanine—such as those containing fluorescent tags, cross-linkers, or bioorthogonal handles (e.g., azides or alkynes)—and then convert them into their corresponding NHS esters. nih.govnih.gov These activated, non-canonical building blocks can then be incorporated into peptides using either SPPS or solution-phase techniques. nih.govnih.gov This powerful strategy allows for the creation of peptides with tailored properties for applications in drug discovery, molecular imaging, and materials science. researchgate.net For instance, a phenylalanine derivative containing a photoreactive group could be introduced into a peptide to study protein-protein interactions upon light activation.

Site-Specific Modification of Peptides and Proteins

Beyond its role in building peptides from scratch, L-Phenylalanine NHS ester and related NHS esters are widely used for the chemical modification of existing peptides and proteins. nih.govnih.gov This process, often termed bioconjugation, is critical for attaching probes, drugs, or other molecules to proteins to study their function or create therapeutics.

Covalent Attachment to N-Terminal Amines and Lysine (B10760008) Residues

The primary targets for NHS esters on proteins are the free primary amino groups. nih.govnih.gov These are found at the N-terminus of every polypeptide chain (the α-amino group) and on the side chain of lysine residues (the ε-amino group). nih.govmdpi.com The NHS ester reacts with these nucleophilic amines via a nucleophilic acyl substitution reaction to form a stable, covalent amide bond. glenresearch.com

The relative reactivity of the N-terminal α-amine versus the lysine ε-amine is pH-dependent. The pKa of the N-terminal amine is typically lower (around 7-8) than that of the lysine side chain (around 10.5). nih.govmdpi.com By carefully controlling the reaction pH, one can favor modification at the N-terminus. At a near-neutral pH (e.g., pH 7.0-7.5), the N-terminal amine is more deprotonated and thus more nucleophilic than the lysine amines, allowing for a degree of site-selectivity. mdpi.com However, at more alkaline pH values (pH 8-9), both types of amines are reactive, often leading to heterogeneous labeling at multiple lysine sites across the protein. glenresearch.combiorxiv.org

Table 2: Influence of pH on Amine Reactivity with NHS Esters
pH RangePrimary TargetRationaleOutcome
7.0 - 7.5 N-Terminal α-AmineThe N-terminal amine (pKa ~7-8) is significantly deprotonated and nucleophilic, while lysine ε-amines (pKa ~10.5) are mostly protonated and unreactive. nih.govmdpi.comPreferential, more selective labeling at the N-terminus.
8.0 - 9.0 N-Terminal α-Amine & Lysine ε-AminesBoth N-terminal and lysine amines are sufficiently deprotonated to react efficiently with the NHS ester. biorxiv.orgLess selective, leading to heterogeneous labeling at the N-terminus and multiple lysine residues. nih.gov

Strategies for Selective Labeling in Complex Proteomes

Labeling proteins within a complex mixture, such as a cell lysate (a proteome), presents significant challenges due to the vast number of potential reaction sites. While traditional NHS ester labeling is often non-selective in such environments, leading to modification of numerous lysine residues on many different proteins, advanced strategies have been developed to enhance selectivity. nih.govnih.gov

One innovative method transforms the NHS ester into a more chemoselective reagent in situ. For example, an NHS ester can be converted into a thioester by reacting it with a thiol-containing molecule like 2-mercaptoethanesulfonate (MESNa). nih.govresearchgate.net This newly formed thioester can then participate in a Native Chemical Ligation (NCL)-type reaction, which is highly specific for proteins that have an N-terminal cysteine residue. nih.govresearchgate.net This two-step, "one-pot" approach allows a generic, amine-reactive NHS ester to be repurposed for highly selective labeling of a specific protein engineered to contain an N-terminal cysteine, even within a complex proteome. researchgate.net This strategy is particularly powerful for chemical proteomics applications, where the goal is to attach probes to specific proteins to study their interactions, localization, or activity in a native biological context. biorxiv.org

Engineering of Conjugates for Structural and Functional Studies

The strategic use of this compound and its analogs is pivotal in the engineering of molecular conjugates designed for the detailed investigation of peptide and protein structures and functions. The N-hydroxysuccinimide (NHS) ester moiety serves as an efficient reactive handle for coupling the phenylalanine residue to primary amino groups, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine residues, forming a stable amide bond. This conjugation capability allows researchers to introduce the specific biophysical and biochemical properties of phenylalanine—or a derivatized version of it—into a target protein or peptide, thereby creating a powerful tool for analysis.

The reaction between an NHS ester and a primary amine is highly efficient and proceeds under mild pH conditions, typically in a bicarbonate or phosphate (B84403) buffer at a pH of 7.4 to 8.5. This selectivity and the stability of the resulting amide linkage make NHS esters, including this compound, ideal reagents for bioconjugation.

Detailed Research Findings

Research in this area leverages phenylalanine-containing conjugates to probe molecular architecture and biological activity through several key methodologies:

Cross-linking for Structural Mapping: While L-Phenylalanine NHS Ester itself is not a cross-linker, derivatives of phenylalanine are widely used for this purpose. For instance, photoreactive analogs like p-benzoyl-L-phenylalanine (Bpa) can be incorporated into a peptide or protein structure. Upon photoactivation, the benzophenone (B1666685) group forms a covalent bond with nearby amino acid residues, providing critical distance constraints that help in mapping protein folding, identifying interaction interfaces between proteins, and elucidating the three-dimensional structure of protein complexes. The use of isotopically labeled versions, such as ¹³C-labeled Bpa, further enhances the reliability of identifying cross-linked products by mass spectrometry.

NMR Spectroscopy Probes: The incorporation of phenylalanine labeled with NMR-active isotopes (e.g., ¹⁹F) provides a highly sensitive probe for studying protein structure and dynamics. In one study, 4-¹⁹F-phenylalanine was incorporated into the intestinal fatty acid-binding protein (IFABP). The fluorine NMR signals from the eight distinct phenylalanine residues lining the binding pocket reported on their local chemical environment, revealing conformational heterogeneity in both the ligand-free (apo) and ligand-bound (holo) states of the protein. Such studies are invaluable for understanding the subtle conformational changes that govern protein function and ligand binding.

Probing Enzyme Active Sites and Function: Conjugates can be engineered to probe the function of specific protein domains. For example, attaching biotin (B1667282) to a protein via an NHS ester (such as NHS-biotin) can be used in binding studies to investigate active sites. The phenylalanine component of a conjugate can help target hydrophobic pockets within an enzyme's active site. Structural studies of human placental alkaline phosphatase in complex with L-phenylalanine have provided direct insight into how this amino acid acts as an uncompetitive inhibitor by binding to a hydrophobic pocket at the active site. This provides a basis for designing conjugates that can probe or modulate enzyme activity.

Furthermore, the introduction of L-phenylalanine into a peptide sequence can dramatically alter its biological function. Research on the antimicrobial peptide protonectin demonstrated that adding L-phenylalanine created a derivative (phe-Prt) with enhanced selective antibacterial activity against Gram-positive bacteria. This highlights how conjugation with phenylalanine can be used to engineer the functional properties of bioactive peptides.

The following tables summarize the applications and findings discussed:

Table 1: Applications of Phenylalanine-based Conjugates in Structural Analysis

Technique Phenylalanine Derivative Example Information Obtained
Cross-linking Mass Spectrometry p-benzoyl-L-phenylalanine (Bpa) Provides distance constraints between amino acids; maps protein-protein interaction sites and 3D structures.
¹⁹F-NMR Spectroscopy 4-¹⁹F-phenylalanine Reports on local chemical environment, conformational changes, protein dynamics, and ligand binding.
X-ray Crystallography L-phenylalanine (as a ligand) Reveals binding modes in active sites and provides structural data on inhibition mechanisms.

Table 2: Examples of Engineered Conjugates for Functional Studies

Conjugate Type Purpose Key Finding
Antimicrobial Peptide-Phe Conjugate To enhance antibacterial selectivity. The introduction of L-phenylalanine into the peptide protonectin resulted in a derivative with significant selectivity for Gram-positive bacteria.
Enzyme-Inhibitor Complex To understand the mechanism of uncompetitive inhibition. L-phenylalanine binds to a peripheral, hydrophobic active site pocket in placental alkaline phosphatase, elucidating its inhibitory function.
Protein-NMR Probe Conjugate To study conformational heterogeneity. ¹⁹F-phenylalanine labels revealed that multiple conformations exist in the binding pocket of intestinal fatty acid-binding protein, contributing to its function.

Applications in Chemical Biology and Bioconjugation

Covalent Labeling and Functionalization of Biomolecules

The primary application of L-Phenylalanine NHS Ester Hydrobromide and related compounds is the covalent modification of biomolecules. The reaction is typically carried out in aqueous buffers at a slightly alkaline pH of 8.3-8.5 to ensure the target amino groups are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester itself. lumiprobe.comlumiprobe.com If the specific NHS ester has poor water solubility, it can be dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous solution of the biomolecule. windows.netinterchim.fr

A common use for NHS ester chemistry is the attachment of fluorescent dyes to proteins and other biomolecules. lumiprobe.comnih.gov By using a fluorescent molecule that has been derivatized with an NHS ester group, researchers can covalently label proteins on their primary amines. researchgate.net This enables the visualization of protein localization and dynamics within cells, quantification in assays, and tracking in various biological systems. For instance, 5-(and-6)-carboxyfluorescein, succinimidyl ester is a widely used reagent for fluorescently labeling the amino terminus of proteins. nih.govresearchgate.net

Table 1: Examples of Fluorescent Dye Classes Used as NHS Esters for Labeling

Dye Class Emission Color Typical Application
Fluoresceins (e.g., FAM) Green General protein labeling, FRET
Rhodamines (e.g., TAMRA) Orange-Red Fluorescence polarization assays
Cyanines (e.g., Cy3, Cy5) Red / Far-Red Microscopy, FRET, Western blotting

This table presents common classes of fluorescent dyes frequently derivatized as NHS esters for biomolecule conjugation.

Affinity tags are crucial tools for isolating and enriching specific proteins or complexes from complex biological mixtures. Biotin (B1667282) is a widely used affinity tag due to its extremely high affinity for streptavidin and avidin. NHS esters of biotin are commercially available and allow for the straightforward covalent attachment of biotin to proteins via their lysine (B10760008) residues. nih.gov While highly effective, studies have shown that under certain conditions, NHS esters of biotin can also acylate other side chains, such as serine, tyrosine, and even arginine, in a sequence-dependent manner. nih.gov This biotinylation strategy is fundamental for techniques like affinity chromatography, western blotting, and surface immobilization experiments. nih.gov

NHS ester chemistry is also employed to functionalize nucleic acids. interchim.fr Synthetic oligonucleotides can be prepared with a primary amino group, often introduced at the 5' or 3' terminus via a linker arm (e.g., Amino-Modifier C6). sigmaaldrich.com This amino-modified DNA or RNA can then be reacted with an NHS ester of a desired molecule, such as a fluorescent dye or a quencher. This post-synthesis modification is a standard procedure for creating probes for various molecular biology applications, including real-time PCR, fluorescence in situ hybridization (FISH), and Förster resonance energy transfer (FRET) studies. sigmaaldrich.com The conjugation process involves dissolving the amino-labeled oligonucleotide in a buffer (e.g., sodium tetraborate, pH 8.5) and reacting it with the NHS ester dissolved in DMSO. sigmaaldrich.com

Design and Synthesis of Reactivity-Based Chemical Probes

Beyond simple labeling, the reactivity of the NHS ester group has been leveraged to design sophisticated chemical probes for exploring protein function and identifying new therapeutic targets on a proteome-wide scale. nih.govnih.gov

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses reactivity-based probes to map functional and ligandable sites in complex proteomes. nomuraresearchgroup.com Researchers have demonstrated that alkyne-functionalized NHS esters can act as versatile probes to map the reactivity of a wide range of nucleophilic "hotspots" on proteins. nih.govnih.gov While NHS esters are known to react with lysines, these studies revealed that they also label serines, threonines, and tyrosines. nomuraresearchgroup.com In one study using an NHS-ester-alkyne probe on a mouse liver proteome, over 3000 probe-modified peptides were identified. nomuraresearchgroup.com This approach allows for the discovery of previously unknown binding sites, including active sites, allosteric sites, and protein-protein interaction interfaces, thereby expanding the "druggable" proteome. nih.govresearchgate.net

Table 2: Nucleophilic Residues Targeted by an NHS-Ester-Alkyne Probe in a Mouse Liver Proteome Study

Amino Acid Residue Percentage of Total Modified Peptides
Lysine ~50%
Serine ~18%
Threonine ~17%
Tyrosine Detected
Arginine Detected

Data adapted from chemoproteomic studies showcasing the versatility of NHS ester probes beyond lysine targeting. nomuraresearchgroup.com

Fragment-based drug discovery (FBDD) is a strategy that screens small molecules ("fragments") for weak binding to a protein target, which can then be optimized into more potent leads. semanticscholar.org Integrating this approach with covalent chemistry has led to the development of covalent fragment-based ligand discovery. nih.gov In this context, a compound like this compound can be considered a covalent fragment. The phenylalanine moiety is the "fragment" that provides a potential binding interaction with a protein, while the NHS ester acts as a reactive "warhead" that forms a covalent bond, typically with a nearby lysine residue. semanticscholar.orgnih.gov By screening libraries of NHS ester-containing fragments, researchers can identify selective covalent probes for specific protein targets. This strategy has successfully identified ligands for targets such as dihydropyrimidine (B8664642) dehydrogenase (DPYD), aldehyde dehydrogenase (ALDH2), and glutathione (B108866) S-transferase theta 1 (GSTT1). nih.govnih.gov This approach is powerful because it can identify novel druggable sites and provides a direct method for confirming target engagement using mass spectrometry. semanticscholar.orgnih.gov

Creation of Biologically Relevant Conjugates for In Vitro Research

The use of this compound in chemical biology and bioconjugation facilitates the creation of specialized molecular tools for laboratory-based (in vitro) research. This compound serves as a critical linker, enabling the covalent attachment of the L-phenylalanine amino acid to other molecules of interest, thereby generating conjugates with novel properties and functions for scientific investigation.

The core of this application lies in the reactivity of the N-hydroxysuccinimide (NHS) ester group. The NHS ester is a well-established functional group in bioconjugation chemistry, known for its ability to react efficiently with primary amino groups (-NH2) present on biomolecules such as proteins, peptides, and certain modified nucleic acids. chemimpex.com This reaction, which proceeds optimally at a slightly alkaline pH (typically 8.3-8.5), results in the formation of a stable amide bond, effectively coupling the L-phenylalanine moiety to the target molecule. researchgate.net The hydrobromide salt form of the compound often enhances its stability and solubility in aqueous buffers used for these conjugation reactions.

By conjugating L-phenylalanine to various research agents, scientists can create tools to probe biological systems, investigate molecular interactions, and develop new assays. For instance, attaching L-phenylalanine to a fluorescent dye can create a probe to track the uptake and localization of this amino acid in cells. Similarly, conjugating it to a known drug molecule can aid in studying how the addition of this amino acid affects the drug's interaction with its target.

Enabling Targeted Delivery Systems for Research Agents

A significant application of this compound in in vitro research is in the construction of targeted delivery systems for various agents. The principle behind this is to utilize the natural transport mechanisms for L-phenylalanine to deliver a payload to specific cells or tissues that express the corresponding transporters.

The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids, including L-phenylalanine. nih.gov This transporter is often overexpressed in certain cell types, such as cancer cells, to meet their high demand for nutrients for growth and proliferation. researchgate.net Researchers can exploit this characteristic by using L-phenylalanine as a "Trojan horse" to carry research agents into these cells.

By using this compound, a research agent containing a primary amine can be conjugated to L-phenylalanine. The resulting conjugate is designed to be recognized and transported by LAT1. This strategy can be used to deliver a variety of payloads for research purposes, such as:

Fluorescent Probes: To visualize and track the distribution of LAT1-expressing cells in a mixed cell culture.

Cytotoxic Agents: To selectively kill LAT1-overexpressing cancer cells in a co-culture with normal cells for preclinical studies.

Small Molecule Inhibitors: To study the intracellular effects of an inhibitor that may have poor cell permeability on its own.

The table below illustrates the conceptual design of such targeted research agents.

Research Agent Target Application Rationale for L-Phenylalanine Conjugation
FluoresceinIn vitro imaging of LAT1-expressing cellsTo facilitate uptake of the fluorescent dye into target cells via the LAT1 transporter for visualization.
DoxorubicinSelective killing of cancer cells in co-cultureTo enhance the delivery of the cytotoxic agent to cancer cells overexpressing LAT1.
Kinase InhibitorStudying intracellular signaling pathwaysTo overcome poor membrane permeability and deliver the inhibitor to its intracellular target.

This targeted approach allows for more precise investigations at the cellular level, providing valuable data on the efficacy and selectivity of potential therapeutic strategies.

Modification of Protein Function for Biochemical Investigations

This compound can also be employed to modify the function of proteins for biochemical studies. While NHS esters are commonly used for non-selective labeling of lysine residues on a protein's surface, the introduction of L-phenylalanine can impart specific properties to the modified protein. nih.gov

The covalent attachment of L-phenylalanine to a protein can alter its biochemical and biophysical properties in several ways, providing insights into the protein's structure and function. Some examples of such modifications and their research applications include:

Altering Protein-Protein Interactions: The bulky and hydrophobic nature of the phenyl group of phenylalanine can disrupt or, in some cases, enhance the interaction between two proteins. By strategically modifying lysine residues at a protein-protein interface, researchers can map the key residues involved in the interaction.

Modifying Enzyme Activity: Attaching L-phenylalanine near the active site of an enzyme could sterically hinder substrate binding, leading to a decrease in enzymatic activity. This can be a useful tool to probe the structure of the active site.

Enhancing Protein Stability: The introduction of hydrophobic phenylalanine residues on the protein surface can in some cases promote stabilizing intramolecular interactions or influence the protein's oligomerization state.

Recent advancements in protein modification have also focused on achieving site-specific conjugation to native amino acid residues, including phenylalanine itself, through methods like photoredox catalysis. nih.govchemrxiv.org While this compound is primarily used for amine modification, the resulting conjugates can be used as standards or controls in these more advanced studies.

The following table summarizes the potential effects of protein modification with L-phenylalanine for biochemical investigations.

Protein Target Modification Goal Potential Outcome for Investigation
A signaling protein with a known interaction partnerDisrupting a protein-protein interactionIdentification of key interface residues.
An enzyme with a solvent-exposed active siteProbing the active site accessibilityCorrelation of modification extent with loss of activity.
A protein prone to aggregationInvestigating the role of surface hydrophobicityAssessment of changes in aggregation propensity.

Through these modifications, researchers can gain a deeper understanding of the relationship between a protein's structure and its biological function.

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymeric Architectures

The integration of amino acid residues into synthetic polymers can impart unique characteristics such as biocompatibility, biodegradability, and the ability to form secondary structures. L-Phenylalanine NHS Ester Hydrobromide is a key reagent in this context, allowing for the controlled introduction of phenylalanine into polymer backbones and side chains.

Amino acid-based polyesteramides (PEAs) are a class of biodegradable polymers that combine the favorable mechanical properties of polyesters with the biological recognition motifs of polyamides. The synthesis of PEAs can be achieved through various polycondensation techniques. While direct polycondensation of amino acids with diols and dicarboxylic acids is a common method, the use of activated amino acid derivatives can offer better control over the polymerization process. L-Phenylalanine has been incorporated into polyesteramides to enhance their thermal and mechanical properties. For instance, L-phenylalanine-ε-caprolactone-based polyesteramides have been synthesized via melt polycondensation, resulting in polymers with increased glass transition temperatures and good thermal stability. frontiersin.org Although not explicitly detailing the use of the NHS ester, this work highlights the value of incorporating phenylalanine into PEA backbones. The NHS ester of L-phenylalanine would be particularly useful in solution-phase polycondensation or for grafting phenylalanine onto pre-existing polymer chains containing amine groups.

The synthesis of poly(amino acid)s, or polypeptides, is another area where activated amino acid precursors are essential. The most common method for synthesizing high molecular weight polypeptides is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). illinois.edu However, active ester polymerization provides an alternative route, particularly for the synthesis of sequence-controlled polypeptides. While the direct polymerization of NHS esters of amino acids is not the standard method for high molecular weight homopolymers, they are instrumental in post-polymerization modification and the synthesis of block copolymers.

Table 1: Properties of L-Phenylalanine-ε-caprolactone-based Polyesteramides (PCPs)
Molar Ratio (CL/Phe)Glass Transition Temperature (Tg, °C)Thermal Stability (Td,10%, °C)Crystallinity
95/5-58.2345.5Amorphous
90/10-55.1348.2Semi-crystalline
80/20-50.7355.8Semi-crystalline
70/30-45.3360.1Amorphous

Block copolymers composed of a synthetic polymer block and a polypeptide block can self-assemble into a variety of ordered nanostructures, making them attractive for applications in nanotechnology and drug delivery. The synthesis of such block copolymers often involves the use of a macroinitiator to initiate the polymerization of the second block. For example, a primary amine-terminated synthetic polymer can be used to initiate the ROP of an amino acid NCA. mdpi.com

This compound can be employed in the synthesis of block copolymers through alternative strategies. One approach is to use a polymer with pendant amine groups as a backbone for grafting phenylalanine residues. The reaction of this compound with the amine-functionalized polymer would result in a graft copolymer. Another method involves the synthesis of a polymer with a terminal amine group, which can then be reacted with the NHS ester to create a well-defined end-functionalized polymer. This functionalized polymer can then act as a macroinitiator for the polymerization of a second monomer. Research on poly(L-lactide)-b-poly(L-phenylalanine) hybrid copolymers has demonstrated the successful incorporation of polyphenylalanine blocks, leading to materials with phase-separated domains and unique thermal properties. nih.govnih.gov

Role in Self-Assembly and Supramolecular Structures

The aromatic and hydrophobic nature of the phenylalanine side chain plays a crucial role in directing the self-assembly of molecules into ordered supramolecular structures. This property is exploited in the design of novel biomaterials.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications, including tissue engineering and drug delivery. The self-assembly of small molecules, including amino acid derivatives, can lead to the formation of supramolecular hydrogels. Phenylalanine and its derivatives are known to form hydrogels through a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. rug.nlacs.org For instance, Fmoc-phenylalanine is a well-studied hydrogelator that forms nanofibrous networks. nih.gov

While this compound itself is a reactive molecule not typically used directly for self-assembly into hydrogels, it is a valuable tool for modifying other molecules to induce or enhance their hydrogelation properties. For example, it can be used to attach phenylalanine residues to hydrophilic polymers, thereby introducing hydrophobic and aromatic interactions that can drive hydrogel formation. This approach allows for the design of biomaterial scaffolds with tunable mechanical properties and biological functionality.

The self-assembly of phenylalanine-containing molecules can also lead to the formation of various nanomaterials with well-defined shapes, such as nanofibers, nanotubes, and nanospheres. These nanostructures have potential applications in areas like nanoelectronics and catalysis. The precise control over the molecular structure of the building blocks is critical for achieving the desired topology. By using this compound, researchers can covalently link phenylalanine to different molecular scaffolds, thereby programming their self-assembly into specific nanostructures. This strategy allows for the bottom-up fabrication of complex nanomaterials.

Functionalization of Surfaces and Nanoparticles for Advanced Research Platforms

The ability to modify the surfaces of materials at the molecular level is crucial for the development of advanced research platforms, such as biosensors, targeted drug delivery systems, and cell culture substrates. This compound is an ideal reagent for surface functionalization due to the high reactivity of the NHS ester towards amine groups, which can be introduced onto a variety of surfaces.

The functionalization of nanoparticles with biologically relevant molecules is an active area of research. For example, poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been functionalized with phenylalanine dipeptides to enhance their interaction with specific transporters in the body. upc.eduresearchgate.net In a typical procedure, the carboxylic acid groups on the surface of the PLGA nanoparticles are activated with EDC and NHS to form NHS esters. These activated nanoparticles are then reacted with the amine groups of the phenylalanine-containing ligand. researchgate.net This demonstrates the utility of NHS ester chemistry in conjugating phenylalanine derivatives to nanoparticle surfaces. This compound could be directly used to functionalize surfaces that have been pre-coated with a layer of amine-containing molecules. This surface modification can be used to control protein adsorption, cell adhesion, and other biological interactions at the material interface.

Table 2: Characterization of Phenylalanine Dipeptide Functionalized PLGA Nanoparticles
ParameterNon-functionalized Nanoparticles (NP-MH)Phenylalanine Dipeptide-functionalized Nanoparticles (NPphe-MH)
Size (nm)185.4 ± 2.1193.7 ± 3.4
Polydispersity Index (PDI)0.09 ± 0.010.12 ± 0.02
Zeta Potential (mV)-25.3 ± 1.5-22.1 ± 0.9
Encapsulation Efficiency (%)85.2 ± 3.789.5 ± 2.9

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable for monitoring the progress of conjugation reactions involving L-Phenylalanine NHS Ester Hydrobromide and for assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its derivatives. helixchrom.comnih.govnih.gov Reversed-phase HPLC, often employing a C18 stationary phase, is particularly well-suited for separating the relatively nonpolar L-Phenylalanine NHS ester from more polar reactants and byproducts. nih.govrsc.org The progress of a conjugation reaction can be effectively monitored by observing the decrease in the peak corresponding to the L-Phenylalanine NHS ester and the concurrent increase in the peak of the desired conjugate. d-nb.info

The purity of the final product is also readily assessed by HPLC. nih.gov A single, sharp peak is indicative of a pure compound, while the presence of additional peaks can signify unreacted starting materials, byproducts such as hydrolyzed L-Phenylalanine, or other impurities. nih.gov UV detection is commonly employed, with the aromatic phenylalanine residue providing a strong chromophore for sensitive detection. rsc.orgtcichemicals.comresearchgate.net

Table 1: Representative HPLC Parameters for Amino Acid Analysis

ParameterValue
Column C18 Reversed-Phase
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm
Injection Volume 10 µL

This table presents typical starting parameters for the HPLC analysis of phenylalanine derivatives; method optimization is often necessary for specific applications.

During conjugation reactions, the N-hydroxysuccinimide (NHS) moiety is released as a byproduct. d-nb.inforsc.org The quantification of this NHS byproduct is a critical indicator of reaction efficiency and can also signal the degradation of the this compound reagent due to hydrolysis. d-nb.inforsc.org Due to its highly polar nature, NHS is not well-retained on traditional reversed-phase HPLC columns. researchgate.net

Hydrophilic Interaction Chromatography (HILIC) is an ideal technique for the separation and quantification of polar compounds like NHS. d-nb.inforsc.orgresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of hydrophilic analytes. By monitoring the amount of released NHS, researchers can indirectly quantify the extent of the conjugation reaction. d-nb.inforsc.org

Table 2: Typical HILIC Conditions for NHS Quantification

ParameterValue
Column Zwitterionic or Amide-based HILIC
Mobile Phase 90% Acetonitrile / 10% Aqueous Ammonium Acetate (B1210297) Buffer (pH 7.5)
Flow Rate 0.4 mL/min
Detection UV at 220 nm or 260 nm
Injection Volume 1 µL

These conditions are illustrative and may require adjustment based on the specific HILIC column and system being used. rsc.org

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are vital for confirming the chemical structure of this compound and its conjugates, as well as for studying the mechanisms of the reactions in which they are involved.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. rsc.orgchemicalbook.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of L-Phenylalanine NHS Ester, specific resonances can be assigned to the protons of the phenyl group, the alpha- and beta-protons of the phenylalanine backbone, and the protons of the succinimide (B58015) ring. chemicalbook.comhmdb.cabmrb.io The chemical shifts and coupling patterns of these protons confirm the connectivity of the atoms within the molecule.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom, including the carbonyl carbons of the ester and the succinimide, the aromatic carbons, and the aliphatic carbons of the phenylalanine and succinimide moieties. bmrb.ioillinois.educore.ac.uk Two-dimensional NMR techniques, such as COSY and HMBC, can be used to further establish the connectivity between protons and carbons, providing definitive structural confirmation.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for L-Phenylalanine NHS Ester

Proton(s)Predicted Chemical Shift (ppm)
Phenyl (Ar-H)7.2 - 7.4
Alpha-CH~4.5
Beta-CH₂~3.2
Succinimide (CH₂)~2.8

These are approximate chemical shifts and can vary based on the solvent and other experimental conditions. netlify.apppdx.edu

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for L-Phenylalanine NHS Ester

Carbon(s)Predicted Chemical Shift (ppm)
Ester C=O~169
Succinimide C=O~170
Aromatic C127 - 136
Alpha-CH~54
Beta-CH₂~37
Succinimide CH₂~25

These are approximate chemical shifts and can vary based on the solvent and other experimental conditions. illinois.educore.ac.uk

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and its conjugates with high accuracy. nist.govosti.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules, providing a clear molecular ion peak. massbank.euresearchgate.net

Table 5: Expected Key Fragment Ions in MS/MS of an L-Phenylalanine Conjugate

Fragment IonDescription
[M+H - 115]⁺Loss of the N-hydroxysuccinimide group
[M+H - 165]⁺Loss of the entire L-Phenylalanine residue
b and y ionsFragmentation of the peptide backbone (if applicable)
Immonium ion of Phenylalanine (m/z 120.08)Characteristic fragment for phenylalanine-containing molecules

The observed fragmentation will depend on the specific structure of the conjugate and the MS/MS conditions. massbank.eu

UV-Vis spectroscopy is a straightforward and effective method for monitoring the progress of reactions involving this compound and for detecting the presence of the aromatic chromophore. sielc.comthermofisher.comomlc.orgnd.edu The phenylalanine residue contains a phenyl group, which absorbs UV light in the region of 250-270 nm. core.ac.uksielc.comthermofisher.comomlc.orgresearchgate.net

The N-hydroxysuccinimide (NHS) leaving group also has a characteristic UV absorbance, typically around 260 nm. thermofisher.com The progress of a conjugation reaction can be monitored by observing the change in absorbance at this wavelength. As the NHS ester reacts and the NHS group is released, the absorbance at 260 nm will increase, providing a real-time indication of reaction kinetics. thermofisher.com This technique is particularly useful for determining the reactivity and stability of the NHS ester reagent. thermofisher.com

Table 6: Characteristic UV Absorbance Maxima

Compound/MoietyApproximate λmax (nm)
L-Phenylalanine258
N-hydroxysuccinimide (NHS)260

Advanced Techniques for Kinetic Studies and Stability Assessment of NHS Esters

The reactivity and utility of N-hydroxysuccinimide (NHS) esters, including this compound, are critically dependent on their kinetic behavior and stability, particularly in aqueous environments. nih.govrsc.org In many bioconjugation applications, the desired aminolysis reaction (reaction with primary amines) is in direct competition with hydrolysis, the reaction with water. nih.govthermofisher.com This competition makes a thorough understanding of the reaction kinetics and ester stability paramount for optimizing conjugation efficiency and ensuring reproducibility. nih.govrsc.org Advanced analytical and spectroscopic techniques are therefore essential tools in research contexts to characterize these properties.

The primary degradation pathway for NHS esters in aqueous media is hydrolysis, which cleaves the ester bond and renders the compound inactive for amine coupling. thermofisher.comgbiosciences.com The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and buffer composition. thermofisher.comresearchgate.net Consequently, kinetic studies are designed to quantify the rates of both the desired amidation and the competing hydrolysis under various conditions.

A variety of sophisticated methods are employed to monitor these reactions and assess the long-term stability of NHS ester reagents.

Spectrophotometric Analysis

A classical and widely used method for monitoring the kinetics of NHS ester reactions is UV-Vis spectrophotometry. researchgate.net This technique leverages the fact that the N-hydroxysuccinimide (NHS) leaving group, which is released during both hydrolysis and aminolysis, has a strong absorbance in the 260-280 nm range. thermofisher.comthermofisher.com By monitoring the increase in absorbance at this wavelength over time, researchers can determine the rate of the reaction. nih.gov For instance, the rate of base hydrolysis for dithiobis(succinimidyl propionate) (DSP) in solution has been determined by monitoring the absorbance of the released NHS at 260 nm. nih.gov

While convenient, this method can be limited by interference from other components in the reaction mixture that also absorb UV light, such as proteins containing aromatic amino acids. rsc.orgresearchgate.net To assess the stability and remaining reactivity of an NHS ester reagent, a sample can be intentionally and completely hydrolyzed with a base (e.g., NaOH), and the final absorbance compared to the initial value. thermofisher.comgbiosciences.com

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) offers a more precise and powerful approach for kinetic analysis. researchgate.netresearchgate.net HPLC can physically separate the parent NHS ester from its hydrolysis products and the released NHS, allowing for accurate quantification of each species over time. rsc.org This is particularly valuable in complex reaction mixtures.

One study utilized HPLC-MS to assess the hydrolysis kinetics of porphyrin-NHS esters in a carbonate buffer. researchgate.net The researchers were able to track the consumption of the starting NHS ester and the formation of its hydrolyzed product, determining the half-life of the ester under different pH conditions. researchgate.net A specialized form of HPLC, Hydrophilic Interaction Chromatography (HILIC), has been shown to be effective for the quantitative determination of free NHS and N-hydroxysulfosuccinimide (sulfo-NHS), which can be used to assess the degradation of stored NHS ester reagents. rsc.orgrsc.org

Spectroscopic Methods

For studying reactions occurring on surfaces, specialized spectroscopic techniques are required. Infrared Reflection-Absorption Spectroscopy (IR-ERS) has been used to monitor the kinetics of alkaline hydrolysis of NHS-activated ester monolayers on gold films. nih.govacs.org This method allows for the in-situ tracking of changes in the chemical bonds of the surface-bound molecules as the reaction progresses, providing detailed kinetic data for heterogeneous systems. nih.gov

Research Findings on NHS Ester Kinetics

Kinetic studies reveal a strong dependence of NHS ester stability on pH. Hydrolysis rates increase significantly with rising pH. thermofisher.comresearchgate.net For example, the half-life of a typical NHS ester can be several hours at pH 7 but drops to mere minutes at a pH of 8.6 or higher. thermofisher.comthermofisher.com

Detailed research has provided quantitative data on these reaction rates. The hydrolysis half-lives for two different porphyrin-NHS esters (P3-NHS and P4-NHS) were determined at room temperature in a carbonate buffer/10% DMSO solution, as shown in the table below. researchgate.net

CompoundpHHalf-life (t1/2) in minutes
P3-NHS8.0210
P3-NHS8.5180
P3-NHS9.0125
P4-NHS8.0190
P4-NHS8.5130
P4-NHS9.0110

Similarly, second-order rate constants for hydrolysis have been measured for NHS esters both on surfaces and in solution, highlighting the impact of the local environment on reactivity. nih.gov

SystemCompoundConditionSecond-Order Rate Constant (kh) in M-1s-1
Heterogeneous (Surface)DSP-based adlayerpH 8.50 borate (B1201080) buffer1.5 x 103
Homogeneous (Solution)DSPpH 8.50 borate buffer8.6 x 102
Homogeneous (Solution)NBSpH 8.50 borate buffer5.7 x 102

Stability Assessment

Beyond kinetic studies in solution, the long-term stability of NHS esters as solid reagents is a practical concern for researchers. rsc.org The primary cause of degradation during storage is exposure to moisture. gbiosciences.comresearchgate.net To maintain reactivity, it is crucial to store NHS esters under dry (desiccated) conditions. thermofisher.comresearchgate.net Best practices include storing the reagent in a desiccator, preferably under an inert atmosphere such as argon or nitrogen, and allowing the container to equilibrate to room temperature before opening to prevent water condensation. thermofisher.comresearchgate.net For solutions of NHS esters in organic solvents like DMSO or DMF, using anhydrous-grade solvents and storing aliquots at low temperatures (-20°C or -80°C) can preserve reactivity for extended periods. researchgate.net

Computational and Theoretical Investigations of L Phenylalanine Nhs Ester Systems

Molecular Modeling of Reactivity and Interaction Mechanisms

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For L-Phenylalanine NHS ester, these models are crucial for elucidating the intricate details of its reactions, particularly its primary function as an acylating agent for primary amines. By simulating the interactions between the NHS ester and its target nucleophiles, researchers can gain insights into the factors governing reaction speed and selectivity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the energetic landscape of a chemical reaction. nih.govresearchgate.net These calculations can trace the entire reaction path from reactants to products, identifying key structures such as transition states and intermediates. nih.gov For the acylation reaction involving L-Phenylalanine NHS ester, DFT can be used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

The typical reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide leaving group to form a stable amide bond. Automated reaction path search methods can exhaustively explore the potential energy surface to ensure all plausible pathways are considered, providing a comprehensive understanding of the mechanism. nih.gov

Table 1: Illustrative DFT Calculation Results for the Acylation of a Generic Primary Amine (R-NH₂) by L-Phenylalanine NHS Ester

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsL-Phenylalanine NHS Ester + R-NH₂0.0
Transition State 1Formation of the tetrahedral intermediate+15.2
Tetrahedral IntermediateCovalent adduct between ester and amine-5.8
Transition State 2Departure of the NHS leaving group+12.5
ProductsAcylated Product + N-hydroxysuccinimide-21.0

Note: The data in the table is hypothetical and for illustrative purposes to demonstrate the application of quantum chemical calculations.

L-Phenylalanine NHS ester is a highly reactive compound designed to react with nucleophiles. While its primary targets are primary amines, such as the side chain of lysine (B10760008) residues in proteins, other nucleophilic amino acids like serine, threonine, and tyrosine can also react under certain conditions. nih.gov Computational methods can predict the likelihood of reaction at these different sites.

By calculating the activation energies for the attack of different nucleophilic residues on the NHS ester, it is possible to predict the chemoselectivity of the labeling reaction. A lower activation energy implies a faster reaction rate, indicating a preferred site of modification. This predictive capability is invaluable in applications like chemical biology and proteomics, where specific labeling of proteins is desired. nih.gov The distribution of products can be estimated based on the relative energy barriers of the competing reaction pathways.

Table 2: Predicted Relative Reactivity of L-Phenylalanine NHS Ester with Different Nucleophilic Amino Acid Side Chains

NucleophileAmino AcidCalculated Activation Energy (kcal/mol, illustrative)Predicted Reactivity
Primary AmineLysine14.5High
Phenolic HydroxylTyrosine18.2Moderate
Aliphatic HydroxylSerine20.1Low
Aliphatic HydroxylThreonine20.5Low

Note: The data in the table is hypothetical and for illustrative purposes. Actual reactivity depends on factors like pH and local environment.

Conformational Analysis and Stereochemical Influences on Reactivity

The three-dimensional structure of L-Phenylalanine NHS ester can significantly influence its reactivity. The molecule is not static; it can adopt various shapes or conformations due to the rotation around its single bonds. nih.govnih.gov Conformational analysis, using computational methods, aims to identify the most stable, low-energy conformations and understand how they interconvert. nih.gov

The key degrees of freedom include the dihedral angles of the amino acid backbone (φ, ψ) and the side chain (χ₁, χ₂). nih.gov The spatial arrangement of the bulky phenyl group relative to the reactive NHS ester moiety can result in steric hindrance, either shielding the ester from an incoming nucleophile in some conformations or leaving it exposed in others. This interplay between conformation and steric accessibility directly impacts the reaction rate. nih.gov The inherent chirality of the L-phenylalanine core also imparts stereoselectivity to its reactions, a factor that can be explored through molecular dynamics simulations to understand how the reagent interacts with chiral biological molecules.

Table 3: Representative Low-Energy Conformers of L-Phenylalanine NHS Ester and Their Potential Reactivity

ConformerKey Dihedral Angles (χ₁, χ₂)DescriptionPredicted Reactivity
A-60°, 90°Phenyl group is positioned away from the NHS ester.High (Ester is accessible)
B180°, 60°Phenyl group partially shields the NHS ester.Moderate
C60°, -90°Phenyl group is folded back over the backbone, sterically hindering the ester.Low (Ester is inaccessible)

Note: The data in the table is hypothetical and for illustrative purposes.

In Silico Screening and Design of Novel L-Phenylalanine-Derived Reagents

In silico (computer-based) screening allows for the rapid evaluation of large virtual libraries of molecules to identify candidates with desired properties, saving significant time and resources compared to traditional laboratory screening. rsc.org L-Phenylalanine NHS ester serves as an excellent scaffold for the design of new, more advanced reagents.

Computational tools can be used to systematically modify the parent structure—for instance, by adding substituents to the phenyl ring or altering the amino acid backbone—and then predict the effect of these changes on reactivity, selectivity, or solubility. This approach can lead to the design of novel reagents tailored for specific applications, such as targeting particular proteins, enhancing cell permeability, or introducing reporter tags for imaging. nih.govnih.gov Techniques like molecular docking and molecular dynamics simulations are used to assess how these newly designed molecules might interact with a specific biological target, guiding the synthesis of the most promising candidates. nih.govnih.gov

Table 4: Examples of Virtually Designed L-Phenylalanine NHS Ester Derivatives for In Silico Screening

DerivativeModificationIntended Purpose
1Para-nitro substitution on the phenyl ringIncreased reactivity (electron-withdrawing group)
2Replacement of phenyl with a larger polycyclic aromatic groupEnhanced binding affinity through π-π stacking
3Incorporation of a PEG linker on the amino groupImproved water solubility and biocompatibility
4Isosteric replacement of the phenyl ring with a pyridine ringAltered binding mode and introduction of a hydrogen bond acceptor

Note: The table provides hypothetical examples of molecular design strategies.

Challenges and Future Directions in L Phenylalanine Nhs Ester Hydrobromide Research

Addressing Chemoselectivity Limitations in Complex Biological Environments

A significant challenge in the application of L-Phenylalanine NHS ester hydrobromide lies in achieving precise chemoselectivity within intricate biological settings. NHS esters are designed to react primarily with aliphatic amine groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. lumiprobe.com However, the cellular environment is crowded with competing nucleophiles.

The primary competing reaction in aqueous solutions is the hydrolysis of the NHS ester, which reduces the efficiency of the desired labeling reaction. glenresearch.com The reaction's outcome is highly dependent on pH; an optimal range of pH 8.3-8.5 is typically required for efficient modification of amino groups. lumiprobe.com At lower pH values, the amine is protonated and unreactive, while at higher pH, the rate of ester hydrolysis increases significantly. lumiprobe.com

Furthermore, while the reaction with primary amines to form stable amide bonds is favored, NHS esters can also react with other nucleophilic groups like sulfhydryls (cysteine) and hydroxyls (tyrosine, serine, threonine). The resulting thioesters and esters are less stable than the amide bond and can be hydrolyzed or displaced by amines, but these off-target reactions can still complicate outcomes and reduce yields. glenresearch.com A key challenge for future research is to control these reactions to modify a single, specific site on a protein that may contain numerous reactive lysine residues.

Table 1: Factors Affecting Chemoselectivity of NHS Esters in Biological Systems

FactorChallengeFuture Research Direction
pHNarrow optimal range (8.3-8.5); risk of ester hydrolysis at high pH and lack of amine reactivity at low pH. lumiprobe.comDevelopment of NHS ester analogues that are reactive and stable over a broader pH range.
Competing NucleophilesReaction with abundant water molecules (hydrolysis) and other biological nucleophiles like thiols and hydroxyls. glenresearch.comDesigning more amine-selective activated esters or employing strategies to temporarily block competing sites.
Target SpecificityDifficulty in differentiating between multiple primary amines (e.g., various lysine residues) on a single biomolecule.Combining proximity-labeling techniques with NHS ester chemistry to target amines in a specific microenvironment.

Development of Novel Protecting Group Strategies and Orthogonal Reactivities

In multi-step organic synthesis, particularly in peptide chemistry, protecting groups are essential for preventing unwanted side reactions at specific functional groups. wikipedia.orgspringernature.com The synthesis of complex molecules incorporating L-Phenylalanine NHS ester often requires a sophisticated protecting group strategy. A major goal is the development of novel protecting groups that are fully compatible with the conditions required for NHS ester synthesis and subsequent conjugation reactions.

The concept of "orthogonal" protection is critical. This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling precise, sequential modifications to a molecule. organic-chemistry.org For example, an amine protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group can be deprotected under basic conditions, while a tert-butyloxycarbonyl (Boc)-protected amine is stable to base but removed by acid. organic-chemistry.org

Future research is focused on expanding the toolkit of orthogonal protecting groups beyond the standard Boc, Fmoc, and benzyloxycarbonyl (Z) groups. researchgate.net This involves creating new protective functionalities that can be removed under highly specific and mild conditions, such as by enzymatic cleavage or exposure to a specific wavelength of light (photolabile groups). Such advancements would allow for the construction of increasingly complex peptide architectures and bioconjugates where L-Phenylalanine NHS ester can be incorporated at a precisely defined stage of the synthesis.

Expansion into Bioorthogonal Chemistry and Click Chemistry Applications

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. "Click chemistry" describes a class of reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), that are highly efficient and specific. medchemexpress.com

A significant future direction for this compound is its expanded use as a bridge to these powerful chemical toolsets. NHS esters are frequently used to introduce bioorthogonal handles, such as azides or alkynes, onto biomolecules. lumiprobe.combaseclick.eu For instance, a modified L-Phenylalanine NHS ester containing a terminal alkyne could be synthesized. This reagent would first react with primary amines on a target protein. The newly installed alkyne group could then be selectively reacted with an azide-containing molecule (e.g., a fluorescent dye or a drug molecule) via a click reaction. vectorlabs.com

This two-step strategy decouples the initial protein labeling from the subsequent functional modification, offering greater flexibility. baseclick.eu Research is focused on creating novel bifunctional reagents based on the L-Phenylalanine scaffold that combine the amine-reactivity of the NHS ester with a versatile bioorthogonal group, thereby expanding the possibilities for specific labeling and conjugation in complex biological environments. medchemexpress.com

Integration with Automated Synthesis and High-Throughput Screening Platforms

The automation of chemical synthesis has revolutionized the production of peptides and other polymers. nih.gov Automated solid-phase peptide synthesis (SPPS) relies on the sequential addition of protected and activated amino acids to a growing chain anchored to a solid support. youtube.com Integrating L-Phenylalanine NHS ester and similar activated amino acids into these automated workflows is a key area of development. This allows for the rapid and reliable production of custom peptides containing phenylalanine at specific positions. d-nb.info

High-throughput screening (HTS) platforms enable the rapid testing of vast libraries of compounds for biological activity, a cornerstone of modern drug discovery. bmglabtech.com By using automated synthesis to create large libraries of peptides or other molecules incorporating L-Phenylalanine NHS ester, researchers can screen for new therapeutic leads or biological probes.

Challenges in this area include ensuring the stability of the NHS ester throughout the automated synthesis cycles and developing purification methods that are efficient enough to handle the large number of compounds generated. glenresearch.com Future work will focus on optimizing reaction conditions for automated platforms and developing novel linkers and resins that improve the efficiency of incorporating activated esters. The synergy between automated synthesis and HTS will accelerate the discovery of novel functional molecules built with reagents like L-Phenylalanine NHS ester. nih.gov

Table 2: Integration of L-Phenylalanine NHS Ester in Modern Platforms

PlatformApplicationChallengeFuture Direction
Automated Peptide SynthesisRapid, sequence-specific incorporation of phenylalanine into custom peptides. nih.govMaintaining stability and reactivity of the NHS ester during repeated chemical cycles.Development of optimized protocols and more robust activated esters for automated systems. researchgate.net
High-Throughput Screening (HTS)Screening large libraries of molecules modified with L-Phenylalanine for drug discovery. bmglabtech.comRequires efficient, parallel synthesis and purification of library members.Coupling automated synthesis directly to HTS workflows for seamless discovery pipelines.

Emerging Applications in Synthetic Biology and Advanced Functional Materials

Synthetic biology aims to design and construct new biological parts, devices, and systems. In this field, L-Phenylalanine NHS ester can be used to modify proteins and other biological scaffolds to create novel functions. By conjugating synthetic molecules to natural proteins, researchers can create hybrid systems with tailored catalytic activities or binding specificities.

In materials science, amino acids and their derivatives are increasingly used as building blocks for advanced functional materials. beilstein-journals.orgnih.gov The self-assembly of these molecules can lead to the formation of ordered nanostructures like nanofibers, nanorods, and hydrogels. beilstein-journals.org L-Phenylalanine NHS ester can be used to functionalize polymers or other materials, imparting new properties. researchgate.net For example, attaching phenylalanine to a polymer backbone can introduce hydrophobicity and aromaticity, influencing the material's mechanical properties and its interactions with biological systems.

Future research will explore the use of L-Phenylalanine NHS ester to create "smart" materials that respond to specific biological stimuli. There is also great potential in using this compound to functionalize biocompatible and biodegradable polymers for applications in tissue engineering and drug delivery. researchgate.netresearchgate.net

Methodological Refinements for Enhanced Efficiency and Scalability in Research Synthesis

While L-Phenylalanine NHS ester is a valuable research tool, its synthesis and application can be improved. Traditional methods for preparing NHS esters often utilize coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net A significant drawback of this method is the formation of a dicyclohexylurea byproduct, which can be difficult to remove and complicates product purification. researchgate.net

A key future direction is the development of cleaner and more efficient synthesis methods. This includes exploring alternative coupling agents that yield water-soluble or easily removable byproducts, thereby simplifying the purification process. amerigoscientific.com Furthermore, the principles of green chemistry are driving research towards more atom-economical and environmentally benign synthetic routes.

For larger-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. frontiersin.orgmdpi.com Performing the synthesis of L-Phenylalanine NHS ester in a flow reactor could lead to higher yields, better process control, and enhanced safety. frontiersin.org Refining these methodologies will be crucial for making this important reagent more accessible, cost-effective, and sustainable for widespread use in research and development. researchgate.net

Q & A

Basic: What are the primary synthetic routes for preparing L-Phenylalanine NHS Ester Hydrobromide, and what analytical methods validate its purity?

Answer:
this compound is typically synthesized via esterification of L-phenylalanine with N-hydroxysuccinimide (NHS) in the presence of carbodiimide coupling agents (e.g., EDAC) under anhydrous conditions . Post-synthesis, purification is achieved using reverse-phase HPLC to remove unreacted reagents. Characterization involves:

  • 1H/13C NMR spectroscopy to confirm ester bond formation and stereochemical integrity .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected m/z for C₁₃H₁₅BrN₂O₄: ~359.03) .
  • FT-IR spectroscopy to identify NHS ester carbonyl stretches (~1740–1810 cm⁻¹) .

Basic: How is this compound applied in site-specific biomolecule labeling?

Answer:
The NHS ester group reacts selectively with primary amines (e.g., lysine residues in proteins or amine-modified nucleic acids) at pH 7–9 to form stable amide bonds . For example:

  • Protein labeling: Incubate 1–5 mM NHS ester with the target protein in PBS buffer (pH 8.0) for 2 hours at 4°C. Remove excess reagent via dialysis or size-exclusion chromatography .
  • Controlled conjugation: Adjust the molar ratio (e.g., 3:1 reagent-to-protein) to avoid overlabeling, which can impair biomolecule function .

Advanced: How can researchers minimize side reactions (e.g., hydrolysis or racemization) during conjugation?

Answer:

  • Optimize reaction conditions: Use anhydrous solvents (e.g., DMF or DMSO) and maintain pH 8–9 to balance NHS ester reactivity and hydrolysis rates .
  • Temperature control: Conduct reactions at 4°C to slow hydrolysis while preserving NHS ester stability .
  • Monitor racemization: Use chiral HPLC or circular dichroism (CD) spectroscopy to detect D-isomer formation during prolonged reactions .

Advanced: What strategies address batch-to-batch variability in NHS ester reactivity?

Answer:

  • Pre-activation quality control: Quantify active ester content via UV-Vis absorbance (NHS release at 260 nm) or titration with glycine .
  • Stabilize storage: Store lyophilized product at -20°C under argon to prevent moisture-induced hydrolysis. For solutions, use anhydrous DMSO and aliquot to avoid freeze-thaw cycles .

Basic: What are the recommended handling protocols to ensure compound stability?

Answer:

  • Hygroscopicity management: Use desiccants (e.g., silica gel) in storage containers and handle powders in a glovebox under nitrogen .
  • Incompatibility notes: Avoid strong oxidizing agents (e.g., KMnO₄) and minimize exposure to aqueous buffers until reaction initiation .

Advanced: How can researchers resolve discrepancies in NMR data for reaction intermediates?

Answer:

  • Byproduct identification: Compare experimental 1H NMR spectra (e.g., aromatic proton shifts at δ 7.2–7.4 ppm) with computational simulations (DFT) or reference spectra of known byproducts (e.g., oxazine derivatives) .
  • Reaction pathway analysis: Use LC-MS to track intermediate formation over time, especially when substituting ester groups (e.g., methyl vs. tert-butyl) alters product distribution .

Basic: What role does the hydrobromide counterion play in solubility and reactivity?

Answer:
The hydrobromide salt enhances aqueous solubility via ionic interactions, facilitating reactions in polar solvents (e.g., DMF/water mixtures). However, bromide ions may interfere with metal-catalyzed reactions (e.g., palladium couplings), requiring ion-exchange resins for removal pre-reaction .

Advanced: How can this compound be integrated into drug delivery systems?

Answer:

  • Polymer conjugation: Incorporate into poly(ester amide) scaffolds via melt-polycondensation for controlled drug release. For example, blend with glycolic acid and adipic acid to tune degradation rates .
  • Enzyme-responsive systems: Co-load with proteases (e.g., trypsin) to accelerate ester bond cleavage in physiological conditions .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE requirements: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can researchers validate the bioactivity of NHS ester-conjugated probes?

Answer:

  • Functional assays: Compare labeled vs. unlabeled biomolecules in binding assays (e.g., ELISA for antibodies) to confirm retained activity .
  • Mass spectrometry: Use MALDI-TOF to verify conjugate stoichiometry and detect unintended modifications (e.g., lysine overlabeling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.